(+-)-5,6-Epoxy-5,6-dihydroquinoline (+-)-5,6-Epoxy-5,6-dihydroquinoline
Brand Name: Vulcanchem
CAS No.: 130536-37-7
VCID: VC21167828
InChI: InChI=1S/C9H7NO/c1-2-6-7(10-5-1)3-4-8-9(6)11-8/h1-5,8-9H
SMILES: C1=CC2=C(C=CC3C2O3)N=C1
Molecular Formula: C9H7NO
Molecular Weight: 145.16 g/mol

(+-)-5,6-Epoxy-5,6-dihydroquinoline

CAS No.: 130536-37-7

Cat. No.: VC21167828

Molecular Formula: C9H7NO

Molecular Weight: 145.16 g/mol

* For research use only. Not for human or veterinary use.

(+-)-5,6-Epoxy-5,6-dihydroquinoline - 130536-37-7

Specification

CAS No. 130536-37-7
Molecular Formula C9H7NO
Molecular Weight 145.16 g/mol
IUPAC Name 1a,7b-dihydrooxireno[2,3-f]quinoline
Standard InChI InChI=1S/C9H7NO/c1-2-6-7(10-5-1)3-4-8-9(6)11-8/h1-5,8-9H
Standard InChI Key DUTMSHWTRSUNIF-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CC3C2O3)N=C1
Canonical SMILES C1=CC2=C(C=CC3C2O3)N=C1

Introduction

Chemical Structure and Properties

Structural Characteristics

(±)-5,6-Epoxy-5,6-dihydroquinoline possesses a molecular formula of C₉H₇NO and a molecular weight of approximately 145.16 g/mol. The compound's structure features a quinoline core with an epoxide ring fused at the 5,6-position. This creates a three-dimensional structure with two stereogenic centers, leading to the presence of enantiomers. The racemic mixture contains equal amounts of both possible enantiomeric forms .

The epoxide ring is a critical structural element that contributes significantly to the compound's reactivity profile. This strained three-membered ring containing an oxygen atom is susceptible to nucleophilic attack, making the compound valuable in various chemical transformations. The structure can be visualized as a partially saturated quinoline with an oxygen bridge between carbon atoms 5 and 6.

Physical and Spectral Properties

Research involving the pure enantiomeric form (5R,6S)-5,6-epoxy-5,6-dihydroquinoline provides insights into the physical properties that would be reflected in the racemic mixture. The compound appears as a white crystalline solid with distinctive spectral characteristics .

Nuclear Magnetic Resonance (NMR) spectroscopy reveals characteristic signals that confirm the structure. The proton NMR (¹H NMR) spectrum of the related enantiomeric compound shows distinctive patterns that would be present in the racemic mixture. Mass spectrometry data indicates a molecular ion peak at m/z 161, consistent with its molecular formula and structure .

Stereochemistry of (±)-5,6-Epoxy-5,6-dihydroquinoline

Comparison of Enantiomeric Properties

The following table summarizes key properties of the enantiomers that constitute the racemic mixture of 5,6-Epoxy-5,6-dihydroquinoline:

Property(5R,6S)-Enantiomer(5S,6R)-EnantiomerRacemic Mixture (±)
Optical Rotation[α]D -100 (c 0.11, CHCl₃)[α]D +100 (predicted)[α]D 0 (optically inactive)
Melting Point85-86°CSimilar to (5R,6S)Typically lower than pure enantiomers
ECD Data269 nm (Δε -3.299), 226 nm (Δε -14.97), 197 nm (Δε 11.46)Mirror image of (5R,6S) ECD spectrumNo ECD activity
Chemical ReactivityStereoselective in certain reactionsStereoselective in opposite mannerMixed stereoselectivity

This comparison highlights the differences between the individual enantiomers and their combined properties in the racemic mixture. Understanding these distinctions is crucial for applications requiring stereospecific reactions or interactions .

Synthesis Methods

General Synthetic Approaches

Several synthetic routes have been developed for obtaining (±)-5,6-Epoxy-5,6-dihydroquinoline. The most common approach involves the direct oxidation of quinoline at the 5,6-position using oxidizing agents such as peracids or hydrogen peroxide. This method typically yields the racemic mixture due to the non-stereoselective nature of the oxidation process .

Alternative approaches involve multi-step syntheses starting from appropriately substituted precursors. These methods may provide more control over the reaction conditions and potential for subsequent resolution of the racemic mixture if pure enantiomers are desired.

Stereoselective Synthesis

For applications requiring specific enantiomers rather than the racemic mixture, stereoselective synthesis methods have been developed. These approaches often employ chiral catalysts or auxiliaries to direct the formation of the epoxide with preference for one stereochemical configuration.

Research reported in the literature demonstrates the synthesis of (5R,6S)-5,6-epoxy-5,6-dihydroquinoline through stereoselective methods. These pure enantiomers can then be used for specific applications or combined to form the racemic mixture if desired .

Chemical Reactivity and Transformations

Epoxide Ring-Opening Reactions

One of the most characteristic reactions of (±)-5,6-Epoxy-5,6-dihydroquinoline is the nucleophilic ring-opening of the epoxide functionality. This three-membered ring system experiences significant ring strain, making it susceptible to attack by various nucleophiles. The racemic nature of the compound leads to the formation of multiple stereoisomeric products during such reactions, unless stereoselective conditions are employed .

A notable example is the conversion to quinoline dioxide derivatives through sequential reactions. The process involves initial ring-opening followed by further transformations to yield structurally diverse compounds. These reactions have been extensively studied using both the racemic mixture and individual enantiomers .

Oxidation to Quinoline Dioxides

Research has demonstrated that (±)-5,6-Epoxy-5,6-dihydroquinoline can be further oxidized to form quinoline dioxide derivatives. Treatment of (5R,6S)-5,6-epoxy-5,6-dihydroquinoline with sodium hypochlorite in the presence of a phase transfer catalyst (t-Bu₄NHSO₄) produces anti-quinoline dioxide with retention of stereochemical configuration. This reaction proceeds through regioselective opening of the epoxide ring followed by additional oxidation steps .

The following table summarizes key transformations of (±)-5,6-Epoxy-5,6-dihydroquinoline and related compounds:

Starting MaterialReagentsMajor ProductYield (%)Reference
(±)-5,6-Epoxy-5,6-dihydroquinolineNucleophiles (various)Ring-opened productsVariable
(5R,6S)-5,6-Epoxy-5,6-dihydroquinolineNaOCl, t-Bu₄NHSO₄(–)-Anti-quinoline dioxide38
(7S,8R)-7,8-Epoxy-7,8-dihydroquinolineN-bromoacetamide, then NaOMe(+)-Syn-quinoline dioxideNot specified

These transformations highlight the versatility of (±)-5,6-Epoxy-5,6-dihydroquinoline as a synthetic intermediate for accessing structurally diverse quinoline derivatives with defined stereochemistry .

Analytical Characterization

Spectroscopic Analysis

Comprehensive characterization of (±)-5,6-Epoxy-5,6-dihydroquinoline typically involves multiple spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information, with characteristic signals that confirm the presence of the epoxide functionality and quinoline core .

The proton NMR spectrum of the (5R,6S) enantiomer, which is one component of the racemic mixture, shows distinctive signals, including:

  • δH 3.73 (1H, d, J 3.9, H-6b)

  • δH 7.28 (1H, dd, J 7.7, 4.8, H-5)

  • δH 7.73 (1H, dd, J 7.5, 1.5, H-6)

  • δH 8.53 (1H, dd, J 4.8, 1.5, H-4)

Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information about the carbon framework, with signals corresponding to both aromatic and epoxide carbons .

Chromatographic Methods

Separation and identification of (±)-5,6-Epoxy-5,6-dihydroquinoline and its derivatives often employ chromatographic techniques. Column chromatography using silica gel (Merck Kieselgel type 60, 250-400 mesh) and preparative layer chromatography (PLC) have been reported as effective methods for purification .

For analysis of the racemic mixture and potential separation of enantiomers, chiral chromatography techniques would be necessary. These approaches utilize chiral stationary phases that interact differently with each enantiomer, allowing for their separation and individual characterization.

Biological Activities and Applications

Applications in Synthetic Chemistry

(±)-5,6-Epoxy-5,6-dihydroquinoline serves as an important synthetic intermediate in the preparation of various quinoline derivatives. Its value lies in the reactive epoxide group, which allows for regioselective and stereoselective transformations to create more complex structures .

A significant application is in the synthesis of quinoline dioxides, which themselves may have interesting chemical and biological properties. The compound's utility as a building block in organic synthesis makes it valuable for creating libraries of compounds for structure-activity relationship studies in medicinal chemistry research .

Comparison with Related Compounds

Structural Analogs

(±)-5,6-Epoxy-5,6-dihydroquinoline belongs to a family of quinoline derivatives with varying patterns of saturation and oxidation. Close structural analogs include:

  • Quinoline: The fully aromatic parent compound lacking the epoxide functionality

  • 5,6-Dihydroquinoline: Contains the partially saturated pyridine ring but lacks the epoxide group

  • 7,8-Epoxy-7,8-dihydroquinoline: An isomeric compound with the epoxide functionality at a different position

  • Quinoline-5,6-dioxide and Quinoline-7,8-dioxide: More oxidized derivatives with dioxygen functionality

The following table compares key characteristics of these related compounds:

CompoundStructure FeatureRelative ReactivityNotable Properties
(±)-5,6-Epoxy-5,6-dihydroquinolineEpoxide at 5,6-positionHigh (epoxide ring strain)Racemic mixture with distinctive stereochemistry
QuinolineFully aromaticModerate (electrophilic substitution)Planar structure, no stereoisomers
5,6-DihydroquinolinePartial saturation at 5,6-positionModerateLacks epoxide reactivity
7,8-Epoxy-7,8-dihydroquinolineEpoxide at 7,8-positionHigh (similar to 5,6-epoxide)Different regioselectivity in reactions
Quinoline dioxidesContains dioxygen functionalityVariable depending on typeProducts of further oxidation reactions

This comparison highlights the unique position of (±)-5,6-Epoxy-5,6-dihydroquinoline within the spectrum of related quinoline derivatives, emphasizing its distinctive reactivity profile and potential applications .

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